
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as PNU-74654, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the repair of double-stranded DNA breaks. The inhibition of DNA-PK has been shown to enhance the efficacy of radiation therapy and chemotherapy, making PNU-74654 a promising candidate for cancer treatment.
作用机制
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of DNA-PK, which is a key enzyme involved in the repair of double-stranded DNA breaks. DNA-PK is a member of the phosphatidylinositol-3-kinase-related kinase (PIKK) family, which also includes ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA repair, which is the primary mechanism for repairing double-stranded DNA breaks in mammalian cells.
Biochemical and Physiological Effects:
The inhibition of DNA-PK by 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models of cancer. In addition, 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has also been shown to protect neurons from DNA damage and apoptosis in models of neurodegenerative diseases. The biochemical and physiological effects of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide are primarily mediated through its inhibition of DNA-PK, which leads to the accumulation of unrepaired DNA damage and cell death.
实验室实验的优点和局限性
One advantage of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its specificity for DNA-PK, which minimizes off-target effects and reduces the risk of toxicity. In addition, 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy, making it a promising candidate for cancer treatment. However, one limitation of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of DNA-PK, which may further enhance the efficacy of radiation therapy and chemotherapy. In addition, the potential use of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in combination with other DNA repair inhibitors, such as PARP inhibitors, is an area of active investigation. Another future direction is the investigation of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in other areas of research, such as neurodegenerative diseases, where it has shown promise in preclinical models. Finally, the development of more stable and bioavailable formulations of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide may improve its effectiveness in vivo.
合成方法
The synthesis of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-amino-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the introduction of a methyl group at the 2-position of the pyrimidine ring. The final step involves the conversion of the carboxylic acid group to the corresponding amide.
科学研究应用
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of radiation therapy and chemotherapy. In addition, 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has also been investigated in other areas of research, including neurodegenerative diseases, where it has been shown to protect neurons from DNA damage and apoptosis.
属性
IUPAC Name |
2-methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-6-16-8(3-9(17-6)11(12,13)14)10(20)18-7-4-15-19(2)5-7/h3-5H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUHIIOILJHLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


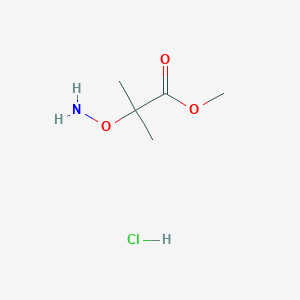

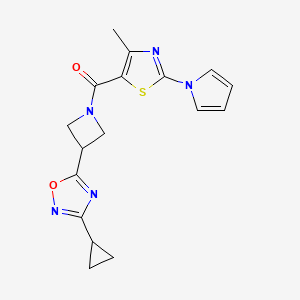
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)
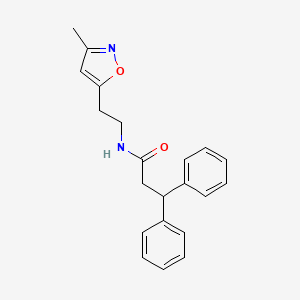
![N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide](/img/structure/B2783900.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2783903.png)
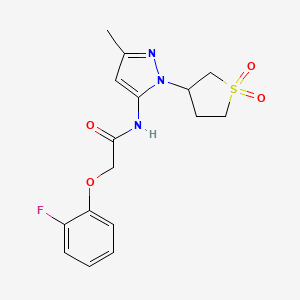
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)

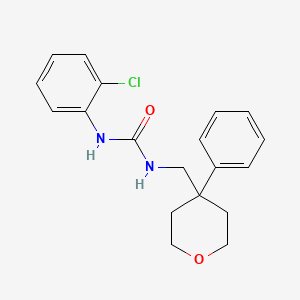

![N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2783913.png)